Cas no 303093-71-2 (2-(4-chlorophenoxy)-N-{5-(3-methylphenyl)methyl-1,3-thiazol-2-yl}acetamide)

2-(4-Chlorophenoxy)-N-{5-(3-methylphenyl)methyl-1,3-thiazol-2-yl}acetamide is a synthetic organic compound featuring a thiazole core substituted with a 3-methylbenzyl group and an acetamide linker attached to a 4-chlorophenoxy moiety. This structure suggests potential utility in agrochemical or pharmaceutical applications, particularly as an intermediate or active ingredient in crop protection or medicinal chemistry. The presence of the chlorophenoxy group may enhance biological activity, while the thiazole ring contributes to stability and binding affinity. Its well-defined molecular architecture allows for precise modifications, making it a valuable candidate for research in targeted synthesis or structure-activity relationship studies. The compound's purity and consistent synthesis are critical for reproducible experimental outcomes.
2-(4-chlorophenoxy)-N-{5-(3-methylphenyl)methyl-1,3-thiazol-2-yl}acetamide structure
303093-71-2 structure
Product Name:2-(4-chlorophenoxy)-N-{5-(3-methylphenyl)methyl-1,3-thiazol-2-yl}acetamide
CAS No:303093-71-2
MF:C19H17ClN2O2S
MW:372.868482351303
CID:3055327
PubChem ID:988271
Update Time:2025-08-04

2-(4-chlorophenoxy)-N-{5-(3-methylphenyl)methyl-1,3-thiazol-2-yl}acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Chlorophenoxy)-N-(5-(3-methylbenzyl)thiazol-2-yl)acetamide
    • 2-(4-chlorophenoxy)-N-{5-(3-methylphenyl)methyl-1,3-thiazol-2-yl}acetamide
    • Oprea1_543223
    • 2-(4-chlorophenoxy)-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide
    • 684-048-3
    • AKOS000628159
    • 303093-71-2
    • 2-(4-chlorophenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide
    • F0344-1274
    • Oprea1_814514
    • 2-(4-Chlorophenoxy)-N-(5-(3-methylbenzyl)-1,3-thiazol-2-YL)acetamide
    • STK952443
    • 2-(4-chlorophenoxy)-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]acetamide
    • Inchi: 1S/C19H17ClN2O2S/c1-13-3-2-4-14(9-13)10-17-11-21-19(25-17)22-18(23)12-24-16-7-5-15(20)6-8-16/h2-9,11H,10,12H2,1H3,(H,21,22,23)
    • InChI Key: JGXKBZFUJNBRIT-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)OCC(NC1=NC=C(CC2C=CC=C(C)C=2)S1)=O

Computed Properties

  • Exact Mass: 372.0699267Da
  • Monoisotopic Mass: 372.0699267Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 432
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 79.5Ų

2-(4-chlorophenoxy)-N-{5-(3-methylphenyl)methyl-1,3-thiazol-2-yl}acetamide Pricemore >>

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2-(4-chlorophenoxy)-N-{5-(3-methylphenyl)methyl-1,3-thiazol-2-yl}acetamide Related Literature

Additional information on 2-(4-chlorophenoxy)-N-{5-(3-methylphenyl)methyl-1,3-thiazol-2-yl}acetamide

Recent Advances in the Study of 2-(4-chlorophenoxy)-N-{5-(3-methylphenyl)methyl-1,3-thiazol-2-yl}acetamide (CAS: 303093-71-2)

2-(4-chlorophenoxy)-N-{5-(3-methylphenyl)methyl-1,3-thiazol-2-yl}acetamide (CAS: 303093-71-2) is a synthetic small molecule that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its utility in various disease models. This research brief provides an overview of the latest findings related to this compound, highlighting its chemical characteristics, biological activities, and potential clinical implications.

The compound belongs to the thiazole acetamide class, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. Structural analysis reveals that the presence of the 4-chlorophenoxy and 3-methylphenylmethyl groups contributes to its unique binding affinity and selectivity toward specific molecular targets. Recent synthetic efforts have focused on improving the yield and purity of 303093-71-2, with advancements in green chemistry approaches reducing the environmental impact of its production.

In vitro studies have demonstrated that 2-(4-chlorophenoxy)-N-{5-(3-methylphenyl)methyl-1,3-thiazol-2-yl}acetamide exhibits potent inhibitory activity against several kinases involved in inflammatory and proliferative pathways. Notably, it has shown promising results in suppressing the activity of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), which are critical regulators of cell signaling. These findings suggest its potential as a lead compound for developing novel therapeutics for conditions such as cancer, autoimmune diseases, and chronic inflammation.

Recent preclinical evaluations have further explored the pharmacokinetic and pharmacodynamic properties of 303093-71-2. Animal models have indicated favorable bioavailability and tissue distribution, with minimal off-target effects observed at therapeutic doses. However, challenges remain in optimizing its metabolic stability and reducing potential hepatotoxicity, which are areas of active investigation. Collaborative efforts between academic and industrial researchers are underway to address these limitations through structural modifications and formulation improvements.

In addition to its kinase inhibitory properties, emerging evidence suggests that 2-(4-chlorophenoxy)-N-{5-(3-methylphenyl)methyl-1,3-thiazol-2-yl}acetamide may modulate immune responses by influencing cytokine production and T-cell activation. This dual functionality positions it as a versatile candidate for combination therapies, particularly in oncology and immunology. Ongoing clinical trials are expected to provide further insights into its safety and efficacy in human subjects, paving the way for potential regulatory approvals.

In conclusion, 303093-71-2 represents a promising chemical entity with multifaceted biological activities. Its development underscores the importance of interdisciplinary research in advancing drug discovery. Future studies should focus on elucidating its precise molecular targets, optimizing its therapeutic index, and exploring its applications in personalized medicine. As the field progresses, this compound may serve as a cornerstone for the next generation of targeted therapies in chemical biology and medicine.

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